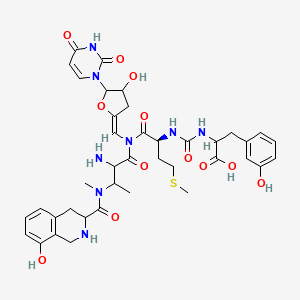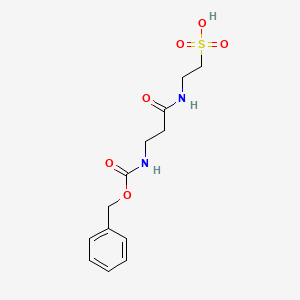
Carbobenzoxy-beta-alanyltaurine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbobenzoxy-beta-alanyltaurine is a compound that belongs to the class of carbobenzoxy derivatives, which are widely used in peptide synthesis. The carbobenzoxy group is a protecting group for the amino function that can be removed under mild conditions, leaving the peptide bond unaffected . This compound is particularly significant in the field of biochemistry and pharmaceutical research due to its role in protecting amino acids during peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Carbobenzoxy-beta-alanyltaurine is synthesized by coupling beta-alanine, which has its terminal amine protected with a carbobenzoxy group, to N-hydroxysuccinimide to produce an active ester of beta-alanine. This active ester is then coupled to cystamine to produce a carbobenzoxy-protected beta-alethine with an internal disulfide bond. The carbobenzoxy-protected beta-alethine is isolated, purified, and reacted with iodine to oxidize the disulfide bond, resulting in this compound .
Industrial Production Methods
The industrial production of this compound involves the use of benzyl chloroformate, which is prepared by the action of phosgene on benzyl alcohol. This method is efficient and yields high-purity carbobenzoxy derivatives .
化学反応の分析
Types of Reactions
Carbobenzoxy-beta-alanyltaurine undergoes various chemical reactions, including:
Oxidation: The disulfide bond in the carbobenzoxy-protected beta-alethine is oxidized using iodine.
Substitution: The amino group in beta-alanine is protected with a carbobenzoxy group to prevent unwanted reactions during peptide synthesis.
Common Reagents and Conditions
Catalytic Hydrogenation: Hydrogen over palladium on carbon is used to remove the carbobenzoxy group.
Iodine: Used to oxidize the disulfide bond in carbobenzoxy-protected beta-alethine.
Phosgene and Benzyl Alcohol: Used to prepare benzyl chloroformate, a key reagent in the synthesis of carbobenzoxy derivatives.
Major Products Formed
Beta-alanyl-taurine: Formed by removing the carbobenzoxy group from this compound using UV radiation.
Carbobenzoxy-protected beta-alethine: An intermediate in the synthesis of this compound.
科学的研究の応用
Carbobenzoxy-beta-alanyltaurine has several scientific research applications, including:
Peptide Synthesis: Used as a protecting group for amino acids during peptide synthesis.
Biological Research: Supports cell vitality and increases cellular life span and bioproductivity in in vitro cell culture.
Pharmaceutical Research: Used in the development of peptide-based therapeutics.
Industrial Applications: Used in the production of aspartame and other peptide-based products.
作用機序
Carbobenzoxy-beta-alanyltaurine exerts its effects by protecting the amino group of beta-alanine during peptide synthesis. The carbobenzoxy group is stable under acidic and basic conditions and can be removed under mild conditions using catalytic hydrogenation. This protection prevents unwanted reactions and allows for the selective coupling of amino acids .
類似化合物との比較
Similar Compounds
Beta-alanyl-taurine: A similar compound that lacks the carbobenzoxy protecting group.
Uniqueness
Carbobenzoxy-beta-alanyltaurine is unique due to its carbobenzoxy protecting group, which provides stability under various conditions and can be easily removed. This makes it highly valuable in peptide synthesis and other applications
特性
CAS番号 |
53329-43-4 |
|---|---|
分子式 |
C13H18N2O6S |
分子量 |
330.36 g/mol |
IUPAC名 |
2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethanesulfonic acid |
InChI |
InChI=1S/C13H18N2O6S/c16-12(14-8-9-22(18,19)20)6-7-15-13(17)21-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,16)(H,15,17)(H,18,19,20) |
InChIキー |
JPDXFSFKFIWBER-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(=O)NCCS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4,5,5-Tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]-1,3,2-dioxaborolane](/img/structure/B14147335.png)
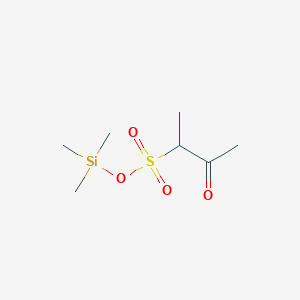

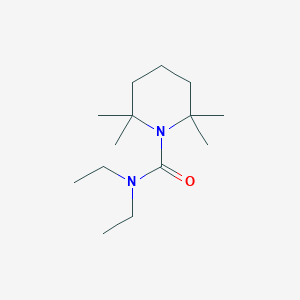
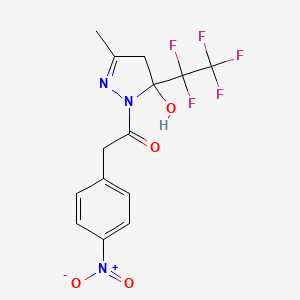


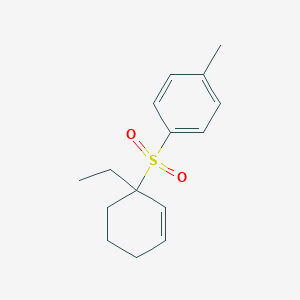
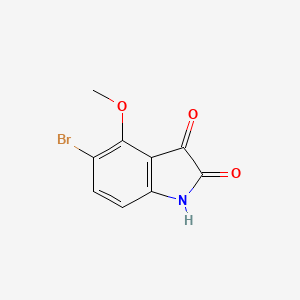
![1-{[(1,3-Dioxolan-2-yl)methyl]sulfanyl}-3-oxobutan-2-yl acetate](/img/structure/B14147376.png)

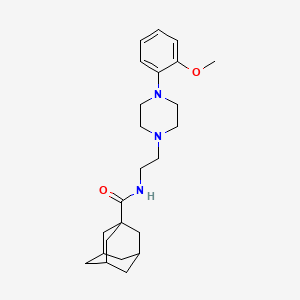
![1-Amino-5-propan-2-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid](/img/structure/B14147389.png)
